Morpholine, ethanedioate (1:?)
Description
Contextualization of Organic Salts in Contemporary Chemical Science
In chemistry, a salt is an ionic compound composed of an assembly of positively charged ions (cations) and negatively charged ions (anions), resulting in an electrically neutral entity. wikipedia.org While classic examples involve inorganic ions like sodium chloride, the field of organic salts, where one or both ions are organic, has gained immense importance. wikipedia.orgresearchgate.net Organic salts are central to numerous applications in synthetic chemistry, where they function as reagents, catalysts, phase-transfer agents, and tools for creating more environmentally friendly ("greener") reaction conditions. researchgate.net
In the pharmaceutical industry, the formation of organic salts is a critical strategy for modifying the physicochemical properties of active pharmaceutical ingredients (APIs). acs.org By converting a neutral organic molecule into a salt, chemists can significantly alter its solubility, dissolution rate, stability, and bioavailability, which are crucial parameters for drug efficacy. acs.org Furthermore, the specific interactions of organic salts can be harnessed for advanced applications, such as the development of proton-conducting membranes for fuel cells and influencing the structural stability of biomolecules like proteins. acs.orgrsc.org
The Morpholine (B109124) Moiety as a Foundational Heterocycle in Chemical Synthesis and Materials
Morpholine is an organic heterocyclic compound featuring both an amine and an ether functional group within a six-membered ring. wikipedia.org This dual functionality makes it a versatile and widely used building block in organic synthesis and medicinal chemistry. wikipedia.orgresearchgate.net The presence of the ether oxygen withdraws electron density from the nitrogen atom, making it less basic than similar secondary amines like piperidine. wikipedia.org
Recognized as a "privileged pharmacophore," the morpholine ring is a recurring structural motif in a vast number of bioactive molecules and approved drugs. nih.govresearchgate.net Its inclusion in a molecule can improve the pharmacokinetic profile, enhance metabolic stability, and increase aqueous solubility. researchgate.netacs.org Consequently, morpholine is a key component in the synthesis of various pharmaceuticals, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.orgchemicalbook.com Beyond medicine, morpholine and its derivatives serve critical industrial roles as corrosion inhibitors in boiler systems, solvents for chemical reactions, and intermediates in the production of rubber vulcanization accelerators. chemicalbook.comsilverfernchemical.com The conformational preference of the morpholine ring, which typically adopts a chair-like shape, is a key determinant of its reactivity and pharmacological activity. acs.org
Table 1: Physicochemical Properties of Morpholine
| Property | Value |
|---|---|
| Chemical Formula | C₄H₉NO |
| Molar Mass | 87.12 g/mol chemicalbook.com |
| Appearance | Colorless liquid wikipedia.org |
| Odor | Weak, ammonia- or fish-like wikipedia.org |
| Density | 0.996 g/mL at 25 °C chemicalbook.com |
| Boiling Point | 126.0-130.0 °C chemicalbook.com |
| Melting Point | -7 to -5 °C chemicalbook.com |
| Water Solubility | Miscible chemicalbook.com |
| pKa (of conjugate acid) | 8.33 at 25 °C chemicalbook.com |
| CAS Number | 110-91-8 chemicalbook.com |
Ethanedioate (Oxalate) Anion in Inorganic and Organic Salt Chemistry
The ethanedioate anion, commonly known as oxalate (B1200264), is a dianion with the chemical formula C₂O₄²⁻. wikipedia.org It is the conjugate base of ethanedioic acid (oxalic acid), a naturally occurring dicarboxylic acid that is significantly stronger than acetic acid. wikipedia.orgnih.gov The dissociation of protons from oxalic acid occurs in two steps, with the second deprotonation yielding the oxalate ion. wikipedia.org
In salt chemistry, oxalate is a common counterion used to form salts with protonated bases or metal cations. byjus.com It is a versatile ligand in coordination chemistry, typically binding to metal ions in a bidentate fashion, where both carboxylate groups coordinate to the metal center. wikipedia.orgbyjus.com When chelated to a single metal, the oxalate anion adopts a planar conformation. wikipedia.org Oxalate salts have diverse applications; for instance, calcium oxalate is used in the manufacturing of ceramic glazes. byjus.com However, this same salt is also the primary component of the most common type of kidney stones, as it can precipitate from urine. byjus.comki.se
Table 2: Properties of the Ethanedioate (Oxalate) Anion
| Property | Value |
|---|---|
| Chemical Formula | C₂O₄²⁻ wikipedia.org |
| Molar Mass | 88.019 g/mol byjus.com |
| IUPAC Name | Ethanedioate wikipedia.org |
| Conjugate Acid | Oxalic Acid (H₂C₂O₄) wikipedia.org |
| Structure | Dicarboxylate dianion nih.gov |
| Charge | -2 |
| CAS Number | 338-70-5 nih.gov |
Historical Trajectories and Modern Relevance of Morpholine-Oxalate Systems in Chemical Research
The compound "Morpholine, ethanedioate (1:?)" is the salt formed from the acid-base reaction between morpholine and oxalic acid. nih.gov The synthesis typically involves the neutralization of morpholine with oxalic acid. vulcanchem.com This combination leverages the desirable properties of both components: the morpholine scaffold, known for its biological relevance, and the oxalate anion, a standard choice for forming stable, crystalline salts. researchgate.netrsc.org
Historically, the formation of oxalate salts of amine-containing compounds has been a common strategy in pharmaceutical development. For example, research into potential appetite suppressants involved the synthesis and crystallization of substituted morpholine derivatives as their oxalate salts to facilitate purification and handling. rsc.org
In modern chemical research, specific morpholine oxalate derivatives continue to be cataloged and studied. For instance, compounds like 4-[2-(2-allyl-4-methoxyphenoxy)ethyl]-2,6-dimethylmorpholine oxalate are present in chemical databases used for high-throughput screening and drug discovery, highlighting the ongoing relevance of this salt system. ontosight.ai The primary driver for creating such systems remains the strategic modification of a parent molecule's properties, turning a potentially liquid or difficult-to-handle base (morpholine derivative) into a solid, stable, and often more soluble salt for research and development applications.
Structure
2D Structure
Properties
CAS No. |
18257-23-3 |
|---|---|
Molecular Formula |
C6H11NO5 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
morpholine;oxalic acid |
InChI |
InChI=1S/C4H9NO.C2H2O4/c1-3-6-4-2-5-1;3-1(4)2(5)6/h5H,1-4H2;(H,3,4)(H,5,6) |
InChI Key |
ZKSZSWJQBXLNMN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Stoichiometric Investigations and Proton Transfer Dynamics in Morpholine, Ethanedioate Systems
Elucidation of Stoichiometric Ratios in Morpholine-Ethanedioate Salt Formation
The reaction between morpholine (B109124) and ethanedioic acid can yield salts with different stoichiometric ratios, primarily influenced by the molar ratio of the reactants used during synthesis. The most commonly reported stoichiometries are 1:1 and 2:1 (morpholine:ethanedioic acid).
A 1:1 molar ratio of morpholine and ethanedioic acid typically results in the formation of morpholinium hydrogen oxalate (B1200264). vulcanchem.comnih.gov In this salt, one molecule of morpholine accepts a single proton from one molecule of ethanedioic acid, forming a morpholinium cation and a hydrogen oxalate anion. nih.gov Conversely, employing a 2:1 molar ratio of morpholine to ethanedioic acid tends to favor the formation of a diprotonated oxalate salt, where two morpholine molecules each accept a proton from a single ethanedioic acid molecule, resulting in two morpholinium cations and one oxalate dianion. vulcanchem.com
The formation and stability of these different salt structures are governed by the acid-base equilibrium and the crystallization conditions. Single-crystal X-ray diffraction (SCXRD) is a definitive method for confirming these ratios. For instance, the crystal structure of the 1:1 salt, morpholinium hydrogen oxalate, has been determined to crystallize in the monoclinic space group P2₁/c. nih.gov In this structure, the morpholinium cations and hydrogen oxalate anions are linked by hydrogen bonds. nih.gov
Reported Stoichiometries of Morpholine-Ethanedioate Salts
| Molar Ratio (Morpholine:Ethanedioic Acid) | Resulting Salt Name | Ionic Species | Supporting Evidence |
|---|---|---|---|
| 1:1 | Morpholinium Hydrogen Oxalate | Morpholinium (C₄H₁₀NO⁺), Hydrogen Oxalate (HC₂O₄⁻) | Single-Crystal X-ray Diffraction nih.gov |
| 2:1 | Di(morpholinium) Oxalate | 2 x Morpholinium (C₄H₁₀NO⁺), Oxalate (C₂O₄²⁻) | Molar Ratio in Synthesis vulcanchem.com |
Spectroscopic Signatures of Proton Transfer in Morpholine-Ethanedioate Interactions
The transfer of a proton from ethanedioic acid to morpholine is a key event in salt formation and can be readily identified using spectroscopic techniques, particularly Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.net This process is a classic acid-base reaction where the acidic proton of the carboxylic acid group is donated to the basic nitrogen atom of the morpholine ring. savemyexams.comlibretexts.org
In the FT-IR spectrum of the resulting salt, the following changes are indicative of proton transfer:
Disappearance of O-H Stretch: The broad absorption band corresponding to the carboxylic acid O-H stretching of ethanedioic acid disappears.
Appearance of N⁺-H Stretch: A new set of broad bands appears, typically in the 2400-3000 cm⁻¹ region, which are characteristic of the N⁺-H stretching vibrations in the newly formed morpholinium cation.
Shift in Carbonyl C=O Stretch: The C=O stretching frequency of the carboxylic acid is altered. In the hydrogen oxalate anion, asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are observed, which differ from those of the unreacted acid.
C-N Stretching Vibrations: The C-N stretching vibrations within the morpholine ring are shifted upon protonation, indicating a change in the electronic environment of the nitrogen atom. mkjc.in
Density functional theory (DFT) calculations have been used to support experimental findings, helping to assign vibrational modes and confirming the charge transfer from ethanedioic acid to morpholine. researchgate.net These computational studies corroborate the proton transfer event by analyzing the optimized molecular structure and electron distribution. researchgate.net
Influence of Synthetic Parameters on Stoichiometric Control and Purity
The stoichiometry and purity of the morpholine-ethanedioate salt are highly dependent on the parameters used during its synthesis. Key factors include the molar ratio of reactants, the choice of solvent, and the crystallization method. vulcanchem.comnih.gov
Molar Ratio: As previously discussed, the molar ratio of morpholine to ethanedioic acid is the primary determinant of the product's stoichiometry. vulcanchem.com Precise control of the reactant quantities is crucial for obtaining the desired salt, whether it be the 1:1 or 2:1 form.
Solvent: The choice of solvent can influence the solubility of the reactants and the resulting salt, thereby affecting the crystallization process and the purity of the final product. Water is a commonly used solvent for the synthesis of morpholinium oxalate. nih.govresearchgate.net Recrystallization from a different solvent, such as hot acetonitrile, can be employed to obtain high-purity, single-crystal-quality material. nih.gov The solvent can also play a role in the hydrogen-bonding network of the crystal structure.
Crystallization Method: Slow evaporation of the solvent at a constant temperature is a widely used technique to grow large, high-quality single crystals of morpholinium oxalate. researchgate.netresearchgate.net This method allows for the gradual formation of a well-ordered crystal lattice, which is essential for definitive structural analysis. The rate of evaporation and the temperature can impact crystal size and quality.
Controlling these parameters is essential to prevent the formation of mixed-phase products or the inclusion of impurities within the crystal lattice.
Advanced Analytical Methodologies for Stoichiometry Determination
While spectroscopic methods provide strong evidence for proton transfer, definitive determination of stoichiometry and the precise three-dimensional atomic arrangement requires more advanced analytical techniques.
Single-Crystal X-ray Diffraction (SCXRD): This is the most powerful technique for unambiguously determining the molecular and crystal structure of the salt. uhu-ciqso.es SCXRD analysis provides precise information on bond lengths, bond angles, and the unit cell dimensions, which confirms the stoichiometric ratio of the cations and anions in the crystal lattice. nih.govresearchgate.net It also reveals the intricate network of hydrogen bonds that stabilize the crystal structure. nih.gov
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of the synthesized salts. researchgate.net TGA measures the change in mass as a function of temperature, providing information about the loss of any solvent molecules (e.g., water of hydration) and the decomposition pattern of the salt. DSC measures the heat flow associated with thermal transitions, such as melting and decomposition, which are characteristic of the specific salt stoichiometry.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound. The experimental percentages can be compared with the theoretical values calculated for the proposed stoichiometric formula (e.g., C₆H₁₁NO₅ for the 1:1 salt) to confirm its composition. grafiati.com
Quantitative Analysis: Titration methods can be used to determine the concentration of an unknown solution and confirm the stoichiometry of the reaction. libretexts.org For instance, the amount of oxalate in a sample can be determined by redox titration with a standardized solution of potassium permanganate. libretexts.org
Synthetic Methodologies for Morpholine, Ethanedioate and Derived Architectures
Direct Crystallization and Solution-Based Synthesis Approaches
The most direct route to forming morpholine (B109124), ethanedioate salts involves the simple acid-base neutralization reaction between morpholine and ethanedioic acid (oxalic acid). This method leverages the basicity of the secondary amine in the morpholine ring and the acidity of the dicarboxylic acid.
The synthesis is typically performed in a solution, with water being a common solvent. In a representative procedure, an aqueous solution of oxalic acid dihydrate is added to an aqueous solution of morpholine. nih.gov The resulting homogenous solution is then allowed to evaporate slowly, leading to the formation of crystals. nih.gov This process yields the morpholinium hydrogen oxalate (B1200264) salt, which corresponds to a 1:1 molar ratio of morpholine to ethanedioic acid. nih.gov
The stoichiometry of the final salt product is highly dependent on the molar ratio of the reactants. By carefully controlling the amount of morpholine relative to ethanedioic acid, different salt forms can be isolated.
1:1 Molar Ratio : Leads to the formation of Morpholinium Hydrogen Oxalate, containing the morpholinium cation (C₄H₁₀NO⁺) and the hydrogen oxalate anion (HC₂O₄⁻).
2:1 Molar Ratio : Results in Di(morpholinium) Oxalate, which consists of two morpholinium cations and one oxalate dianion (C₂O₄²⁻).
The formation of stable, crystalline oxalate salts is a well-established technique in pharmaceutical and chemical research, often used to improve the handling, purification, and stability of amine-containing compounds.
Controlled Precipitation Techniques for Morpholine-Ethanedioate Salts
Controlled precipitation is crucial for isolating morpholine-ethanedioate salts with high purity and the desired crystalline form. The key to this process is managing the parameters that govern solubility and crystal growth. Slow evaporation of the solvent, as described in the synthesis of morpholinium hydrogen oxalate, is a primary technique for controlled precipitation. nih.gov This gradual removal of the solvent allows for the slow formation of well-ordered crystals from the solution.
Key factors that influence the precipitation and crystallization process include:
Molar Ratio of Reactants : As previously noted, this is the main determinant of the salt's stoichiometry. Precise control is essential to prevent mixtures of different salts from co-precipitating.
Choice of Solvent : The solvent system affects the solubility of both the reactants and the final salt product. A solvent in which the salt is less soluble at lower temperatures can be used for recrystallization to enhance purity.
Temperature : Temperature gradients can be used to control the rate of crystallization. Cooling a saturated solution is a common method to induce precipitation and crystallization.
Rate of Evaporation : Slower evaporation rates generally lead to larger and more well-defined crystals, which is desirable for applications like single-crystal X-ray diffraction. nih.gov
By carefully manipulating these factors, researchers can achieve precise control over the precipitation process, ensuring the isolation of the desired morpholine-ethanedioate salt in high purity.
Synthesis of Substituted Morpholine-Ethanedioate Conjugates
The synthesis of substituted morpholine-ethanedioate conjugates is a multi-step process that first involves the construction of the substituted morpholine ring, followed by its conversion to the corresponding ethanedioate (oxalate) salt. The formation of an oxalate salt is a common final step in the synthesis of active pharmaceutical ingredients to create a stable, crystalline solid that is easy to handle and formulate. google.comgoogle.com
A variety of methods exist for synthesizing the morpholine core with specific substituents. For instance, morpholine-2,5-diones can be produced from amino acid precursors, which are first reacted with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid intermediate, followed by a cyclization step. nih.gov Another advanced strategy involves the palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide to produce cis-3,5-disubstituted morpholines. nih.govnih.gov
Once the desired substituted morpholine derivative (the free base) has been synthesized and purified, it can be converted to its ethanedioate salt. This is typically achieved by reacting the substituted morpholine with ethanedioic acid in a suitable solvent, such as ethyl acetate, followed by crystallization to yield the final conjugate. google.com This salification step is crucial for the purification and stabilization of the final product.
Green Chemistry Approaches and Mechanochemical Syntheses in Related Systems
In recent years, significant efforts have been made to develop more environmentally friendly or "green" synthetic routes for morpholine and its derivatives. These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
One prominent green methodology is a one or two-step, redox-neutral protocol for converting 1,2-amino alcohols into morpholines using ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide. chemrxiv.orgorganic-chemistry.orgchemrxiv.org This approach is noted for its high yields and the use of less hazardous, inexpensive reagents compared to traditional methods that might involve chloroacetyl chloride and metal hydride reductions. chemrxiv.orgchemrxiv.orgnih.gov
Another example in a related system is the one-pot, solvent-free synthesis of substituted morpholine-2-thione derivatives. iau.ir This method utilizes a multicomponent reaction of nitromethane, carbon disulfide, and aziridine, characterized by high product yields, a broad substrate scope, and short reaction times. iau.ir
While specific literature on the mechanochemical synthesis of morpholine, ethanedioate is not widely available, mechanochemistry represents an important area of green chemistry. This technique involves the grinding of solid reactants together, often with minimal or no solvent, to induce chemical reactions. It is a highly efficient method for salt formation and could potentially be applied to the direct synthesis of morpholine, ethanedioate by grinding solid morpholine (or a derivative) with solid ethanedioic acid.
Comparative Analysis of Synthetic Pathways and Yield Optimization
The various synthetic pathways for producing morpholine, ethanedioate and its derivatives offer distinct advantages and disadvantages regarding complexity, efficiency, and applicability.
Direct Synthesis of the Parent Salt : The acid-base reaction between morpholine and ethanedioic acid is the most straightforward method. nih.gov It is a simple, one-step process with high atom economy. Yield optimization primarily depends on the precise control of stoichiometry to obtain the desired 1:1 or 2:1 salt and on optimizing crystallization conditions (solvent, temperature) to maximize recovery.
Synthesis of Substituted Conjugates : These pathways are inherently more complex, often involving multiple steps to construct the substituted morpholine ring before the final salt formation. nih.govnih.gov For example, the synthesis of morpholine-2,5-diones involves the initial formation of an N-(α-haloacyl)-α-amino acid intermediate, followed by a separate cyclization step, each requiring optimization of reaction conditions (temperature, solvent, base) to maximize yield. nih.gov While more laborious, these multi-step syntheses allow for the creation of a vast array of complex and functionally diverse molecules.
Green Synthetic Approaches : Modern green syntheses for the morpholine core, such as the ethylene sulfate method, offer significant advantages in terms of efficiency and environmental impact. organic-chemistry.orgchemrxiv.org These methods often report very high yields and are designed to be scalable. nih.gov The primary focus of optimization in these routes is on the catalytic cycle or reaction conditions that promote selective and high-yielding transformations while minimizing waste.
Interactive Data Table: Comparison of Synthetic Methodologies
| Feature | Direct Crystallization | Substituted Conjugate Synthesis | Green Chemistry Approaches (Core Synthesis) |
|---|---|---|---|
| Complexity | Low (1 step) | High (Multi-step) | Moderate (1-2 steps) |
| Typical Starting Materials | Morpholine, Ethanedioic Acid | Amino acids, Amino alcohols, Aryl halides | 1,2-Amino Alcohols, Ethylene Sulfate |
| Key Advantage | Simplicity, High Atom Economy | Access to Diverse Structures | High Yields, Reduced Waste, Safer Reagents |
| Yield Optimization Focus | Stoichiometry, Crystallization Conditions | Individual Step Optimization, Catalyst Efficiency | Reaction Conditions (Redox-Neutral), Selectivity |
| Example Reference | Synthesis of morpholinium hydrogen oxalate nih.gov | Synthesis of morpholine-2,5-diones nih.gov | Conversion of 1,2-amino alcohols to morpholines organic-chemistry.orgchemrxiv.org |
Advanced Structural Characterization and Crystallography of Morpholine, Ethanedioate
Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. For morpholine (B109124), ethanedioate, specifically the 1:1 salt morpholinium hydrogen oxalate (B1200264), SCXRD studies have revealed that it crystallizes in the monoclinic system. scispace.comnih.govresearchgate.net
The analysis confirms the formation of a salt where the morpholine nitrogen atom is protonated, forming the morpholinium cation (C₄H₁₀NO⁺), and the oxalic acid is deprotonated to form the hydrogen oxalate anion (HC₂O₄⁻). nih.gov The crystal structure is stabilized by a network of hydrogen bonds. The asymmetric unit consists of one morpholinium cation and one hydrogen oxalate anion. nih.gov In the crystal lattice, the hydrogen oxalate anions form chains along the a-axis, which are interconnected by the morpholinium cations through hydrogen bonds, creating a robust three-dimensional supramolecular architecture. nih.gov
Key crystallographic parameters for morpholinium hydrogen oxalate provide a quantitative description of the crystal lattice.
Interactive Table: Crystallographic Data for Morpholinium Hydrogen Oxalate
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | scispace.comresearchgate.net |
| Space Group | P2₁/c or P2₁/n | nih.govresearchgate.net |
| a (Å) | Value | nih.gov |
| b (Å) | Value | nih.gov |
| c (Å) | Value | nih.gov |
| β (°) | Value | nih.gov |
| Z (formula units/cell) | Value | nih.gov |
(Note: Specific unit cell dimensions (a, b, c, β) and Z value would be inserted from a specific crystallographic information file (CIF) for the compound, which is referenced generally in the provided sources.)
The morpholinium cation typically adopts a stable chair conformation. nih.gov The bond lengths and angles within both the cation and anion are consistent with standard values for similar organic salts, confirming the expected molecular geometries. The planarity of the hydrogen oxalate moiety is also a key structural feature, with minor torsion angles that can be influenced by the packing environment. nih.gov
Powder X-ray Diffraction for Crystalline Phase Identification and Isomorphism Studies
Powder X-ray Diffraction (PXRD) is a fundamental technique used to confirm the crystalline nature and phase purity of a synthesized material. For morpholine ethanedioate, PXRD patterns exhibit sharp, well-defined peaks, which is indicative of a highly crystalline material. researchgate.net The positions and relative intensities of these diffraction peaks serve as a unique fingerprint for the specific crystalline phase of the compound.
The experimental PXRD pattern can be compared with a pattern simulated from single-crystal X-ray diffraction data to verify the bulk purity of the sample. This comparison is crucial to ensure that the material is a single phase and free from amorphous content or crystalline impurities, such as unreacted starting materials.
Furthermore, PXRD is instrumental in studying isomorphism. For instance, in a series of related compounds, such as morpholinium transition metal oxalates, similarities in their PXRD patterns can suggest that the compounds are isomorphous, meaning they share the same crystal structure despite having different metal ions. nanoient.org
Vibrational Spectroscopies (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in morpholine ethanedioate and the nature of the hydrogen bonding interactions.
The FT-IR spectrum of morpholine ethanedioate is characterized by several key absorption bands. The protonation of the morpholine nitrogen to form the morpholinium ion (N⁺-H) gives rise to characteristic stretching and bending vibrations. Broad absorption bands in the region of 3100-2800 cm⁻¹ are typically assigned to the N⁺-H and C-H stretching vibrations of the morpholine ring. researchgate.net
The oxalate anion exhibits strong, characteristic vibrations. The asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) groups are particularly informative and appear as intense bands, typically in the 1700-1550 cm⁻¹ and 1400-1300 cm⁻¹ regions, respectively. The C=O stretching vibration of the carboxylic acid group in the hydrogen oxalate anion is also a prominent feature. The positions of these bands are sensitive to the hydrogen-bonding environment, providing insight into the strength and nature of these interactions within the crystal lattice.
Interactive Table: Key Vibrational Frequencies for Morpholine Ethanedioate
| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |
|---|---|---|---|
| ~3100 - 2800 | N⁺-H and C-H stretching (morpholinium) | FT-IR, Raman | researchgate.netnih.gov |
| ~1700 - 1600 | C=O asymmetric stretching (oxalate) | FT-IR, Raman | nanoient.org |
| ~1400 - 1300 | C-O symmetric stretching (oxalate) | FT-IR, Raman | nanoient.org |
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the C-C bond in the oxalate anion and various vibrations of the morpholine ring's carbon skeleton are often more prominent in the Raman spectrum. nih.gov The combined use of both techniques allows for a comprehensive vibrational assignment and a detailed analysis of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For morpholine ethanedioate, ¹H and ¹³C NMR spectra confirm the identities of the morpholinium cation and the ethanedioate anion.
In the ¹H NMR spectrum, the morpholinium cation displays characteristic signals corresponding to its methylene (B1212753) protons. Due to the chair conformation of the ring, the protons adjacent to the nitrogen atom (N-CH₂) and the oxygen atom (O-CH₂) are in different chemical environments and thus exhibit distinct chemical shifts. nih.govstackexchange.com Typically, the protons alpha to the heteroatoms appear as multiplets, often resembling triplets, in the approximate range of 3.0-4.0 ppm. stackexchange.comresearchgate.net The proton attached to the nitrogen (N⁺-H) may appear as a broad signal, and its chemical shift can be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum provides further structural confirmation. The morpholinium cation shows two distinct signals for the methylene carbons: one for the carbons adjacent to the nitrogen (C-N) and another for the carbons adjacent to the oxygen (C-O). nih.govresearchgate.net These typically appear in the regions of 40-50 ppm and 60-70 ppm, respectively. researchgate.net The ethanedioate anion gives rise to a single signal for its two equivalent carboxylate carbons, typically observed further downfield.
Interactive Table: Typical NMR Chemical Shifts (δ) for Morpholine Ethanedioate in D₂O
| Nucleus | Group | Approximate Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | -O-CH ₂- | ~3.8 | stackexchange.comhmdb.ca |
| ¹H | -N⁺-CH ₂- | ~3.2 | stackexchange.comhmdb.ca |
| ¹³C | -O-C H₂- | ~64 | nih.govresearchgate.net |
| ¹³C | -N⁺-C H₂- | ~43 | nih.govresearchgate.net |
Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For an ionic salt like morpholine ethanedioate, the technique would typically identify the constituent ions.
Under electrospray ionization (ESI), one would expect to observe the morpholinium cation at an m/z corresponding to its molecular weight (C₄H₁₀NO⁺, approx. 88.07). However, often under mass spectrometry conditions, the protonated morpholine may lose a proton to yield the neutral morpholine molecule (C₄H₉NO, m/z 87.12). nist.govnist.gov
Electron ionization (EI) mass spectrometry of morpholine reveals a characteristic fragmentation pattern. The molecular ion (M⁺) is observed at m/z 87. The fragmentation involves the loss of various small neutral molecules, leading to prominent fragment ions. nist.gov
Interactive Table: Major Fragment Ions in the Mass Spectrum of Morpholine
| m/z | Proposed Fragment | Reference |
|---|---|---|
| 87 | [C₄H₉NO]⁺ (Molecular Ion) | nist.gov |
| 57 | [C₃H₅O]⁺ or [C₃H₇N]⁺ | nist.gov |
| 56 | [C₃H₄O]⁺ or [C₃H₆N]⁺ | nist.gov |
| 42 | [C₂H₄N]⁺ | nist.gov |
| 31 | [CH₅N]⁺ or [CH₃O]⁺ | nist.gov |
This fragmentation pattern is crucial for identifying the morpholine moiety in unknown samples or as part of larger molecular structures.
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. rsc.orgchemrxiv.org By mapping properties onto this unique molecular surface, one can gain a deep understanding of the crystal packing. For morpholine ethanedioate, this analysis is particularly useful for dissecting the complex hydrogen-bonding network.
The Hirshfeld surface is generated based on the electron distribution of a molecule within the crystal. Distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) are calculated, and these are used to generate a 2D "fingerprint plot," which summarizes all intermolecular contacts. nih.govnih.gov
Interactive Table: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Typical Contribution (%) | Description | Reference |
|---|---|---|---|
| O···H / H···O | High | Represents strong N⁺-H···O and weaker C-H···O hydrogen bonds. Appears as distinct sharp spikes in the fingerprint plot. | nih.govmdpi.com |
| H···H | High | Represents contacts between hydrogen atoms on adjacent molecules. Typically forms the largest single contribution. | nih.govmdpi.com |
| C···H / H···C | Moderate | van der Waals interactions between carbon and hydrogen atoms. | nih.gov |
The analysis provides a visual representation of these interactions on the 3D Hirshfeld surface using a color-coded map (dₙₒᵣₘ), where intense red spots highlight the locations of strong, short contacts like hydrogen bonds, providing a clear picture of the forces holding the crystal together. nih.govnih.gov
Supramolecular Assemblies and Crystal Engineering of Morpholine, Ethanedioate Systems
Principles of Supramolecular Synthons in Morpholine-Oxalate Crystal Architectures
The predictability of crystal structures in morpholine-oxalate systems relies on the concept of supramolecular synthons. These are robust and recurring structural motifs formed by intermolecular interactions. In these organic salts, the primary interactions involve the morpholinium cation, acting as a hydrogen-bond donor, and the ethanedioate or hydrogen oxalate (B1200264) anion, which provides multiple hydrogen-bond acceptor sites.
The protonation of the morpholine (B109124) nitrogen creates N-H groups that readily act as hydrogen bond donors. The oxalate anion offers carboxylate oxygen atoms as strong acceptors. This donor-acceptor pairing leads to the formation of highly predictable and stable synthons. For instance, the interaction between the ammonium (B1175870) group of the morpholinium cation and the carboxylate group of the oxalate anion can be described using graph-set notation, which systematically classifies the patterns of hydrogen bonds. nih.gov Common motifs observed in related morpholinium and oxalate-containing structures include chains, dimers, and more complex ring structures. researchgate.netresearchgate.net
In a morpholinium bromide salt, for example, N-H···Br interactions form chains described by a C_2^1(4) graph-set motif. nih.gov In systems involving oxalate anions, which have multiple acceptor sites, more intricate patterns like the R_4^4(14) tetrameric motif have been observed, formed by four O–H···O hydrogen bonds between oxalate moieties and water molecules. nih.gov The specific synthon that forms in a morpholine-oxalate crystal—whether it's a simple chain or a more complex ring—is influenced by the stoichiometry of the salt (1:1 or 2:1), the presence of solvent molecules, and the specific conformation of the ions.
Analysis of Hydrogen Bonding Networks (N–H…O, O–H…O) and Non-Covalent Interactions
The crystal packing of morpholine, ethanedioate is predominantly stabilized by a network of strong hydrogen bonds, primarily of the N–H…O and O–H…O types. researchgate.netnih.gov The transfer of a proton from ethanedioic acid to the morpholine nitrogen creates the morpholinium cation, which features two N-H groups poised to act as hydrogen bond donors. The resulting anion can be either the hydrogen oxalate (HC₂O₄⁻) or the oxalate (C₂O₄²⁻), both of which are excellent hydrogen bond acceptors.
N–H…O Interactions : These bonds form between the N-H groups of the morpholinium cation and the carboxylate oxygen atoms of the anion. These charge-assisted hydrogen bonds are particularly strong and play a crucial role in the primary recognition between the cation and anion. researchgate.net
O–H…O Interactions : In salts containing the hydrogen oxalate anion, the carboxylic acid group of the anion can act as a hydrogen bond donor, forming O–H…O bonds with adjacent oxalate or water molecules. These interactions often lead to the formation of extended chains or dimeric motifs within the crystal lattice. researchgate.net
The geometric parameters of these hydrogen bonds, such as donor-acceptor distance and the bond angle, are critical in determining the strength and directionality of the interaction.
Interactive Data Table: Typical Hydrogen Bond Parameters in Oxalate Salt Systems Users can sort the table by clicking on the column headers.
| Interaction Type | Donor (D) - H Distance (Å) | H···Acceptor (A) Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | System Context | Reference |
| N–H···O | 0.92 (Typical) | 1.72 | - | 160.0 | 8-hydroxyquinolinium oxalate | nih.gov |
| O–H···O | - | 1.80 | - | 169.2 | 8-hydroxyquinolinium oxalate | nih.gov |
| O–H···O | - | 2.28 | - | 152.0 | 8-hydroxyquinolinium oxalate (with water) | nih.gov |
| N–H···Br | 0.92 (Typical) | 2.45 | 3.33 | 161.0 | Morpholinium bromide | nih.gov |
| C–H···O | 0.99 (Typical) | 2.59 | 3.498 | 152.0 | Morpholinium bromide | nih.gov |
Role of Anion-Cation Recognition in Directing Solid-State Structures
The assembly of a morpholine, ethanedioate crystal from solution is a process of molecular recognition, where the morpholinium cations and ethanedioate anions selectively associate to form a thermodynamically stable, ordered structure. This recognition is driven by the principles of electrostatic and geometric complementarity. nih.gov
The positively charged ammonium center of the morpholinium cation is electrostatically attracted to the negatively charged carboxylate groups of the ethanedioate anion. However, the final solid-state structure is not determined by simple coulombic attraction alone. The directionality of the hydrogen bonds is paramount. The tetrahedral geometry of the two N-H donor groups on the morpholinium cation and the planar distribution of acceptor oxygen atoms on the oxalate anion guide the ions into specific orientations. mdpi.com
This interplay of charge and shape dictates the formation of the supramolecular synthons discussed previously. The system will favor an arrangement that maximizes the number of strong hydrogen bonds while maintaining efficient packing. mdpi.com The structure of the oxalate anion itself, which can be planar (D2h symmetry) or nonplanar (D2d symmetry) depending on its environment, can also influence the packing. walisongo.ac.id The flexibility of the morpholine ring, which can adopt chair or boat conformations, adds another layer of complexity, allowing it to adapt to the steric demands of the crystal lattice. researchgate.net Ultimately, the final crystal structure represents the optimal solution to this energetic puzzle of cation-anion recognition. nih.gov
Polymorphism and Pseudopolymorphism in Morpholine, Ethanedioate Crystallography
Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules, is a critical consideration in crystal engineering. researchgate.net Different polymorphs of the same compound can exhibit distinct physical properties. In morpholine, ethanedioate systems, polymorphism can arise from variations in the hydrogen-bonding networks and packing arrangements, often influenced by crystallization conditions such as the choice of solvent.
A study on morpholin-4-ium 2-(5-methyl-1H-1,2,4-triazol-3-ylsulfanyl)acetate, a related morpholinium salt, revealed two distinct polymorphic modifications: a monoclinic form obtained from alcohol solution and an orthorhombic form crystallized from aqueous solution. researchgate.net These two forms, while chemically identical, possess different crystal structures:
Monoclinic Form (MM): Characterized by a packing motif centered around an R_4^4(12) hydrogen-bonded cluster.
Orthorhombic Form (OM): Features a chain-like arrangement as its main packing motif.
This demonstrates how the solvent can template different supramolecular assemblies, leading to different polymorphs. Similar behavior can be anticipated for morpholine, ethanedioate.
Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. The presence of water or other solvent molecules can significantly alter the hydrogen-bonding network, often acting as a bridge between cations and anions or forming unique structural motifs. mdpi.com For example, a hydrated form of a morpholinium hydrogen oxalate has been reported, highlighting the potential for pseudopolymorphism in this system. researchgate.net
Interactive Data Table: Comparison of Polymorphic Features in a Model Morpholinium Salt Users can filter the table by entering text into the search box.
| Feature | Monoclinic Polymorph (MM) | Orthorhombic Polymorph (OM) | Reference |
| Crystallization Solvent | Alcohol | Water | researchgate.net |
| Primary H-Bond Motif | R_4^4(12) cluster | Chain | researchgate.net |
| Overall Structure | Two-dimensional network | Two-dimensional network | researchgate.net |
Design and Synthesis of Co-crystals and Multi-component Solids Incorporating Morpholine and Ethanedioate
The principles of supramolecular chemistry can be actively applied to design and synthesize novel multi-component solids, such as co-crystals and salts with varying stoichiometries, that incorporate morpholine and ethanedioate. researchgate.net The goal is to create new materials by combining molecular components in a crystalline solid through non-covalent interactions. mdpi.com
Several strategies are employed for the synthesis of these materials:
Solution Crystallization : This traditional method involves co-dissolving morpholine and ethanedioic acid in a suitable solvent, often in a specific molar ratio (e.g., 1:1 or 2:1), and allowing the new solid to crystallize upon slow evaporation or cooling. researchgate.net The choice of solvent is critical as it can influence the resulting form, potentially leading to different polymorphs or pseudopolymorphs. mdpi.com
Mechanochemistry : Techniques like neat grinding (NG) or liquid-assisted grinding (LAG) involve the mechanical milling of the solid starting materials. These solvent-free or low-solvent methods are efficient for screening for new solid forms and can sometimes produce phases that are inaccessible from solution. mdpi.com
The combination of a base like morpholine and a versatile acid co-former like ethanedioic acid is highly productive for generating a variety of solid forms. mdpi.com Researchers have successfully prepared multiple multicomponent solids, including different molar ratios and both anhydrous and solvated forms, by systematically exploring both solvent-based and mechanochemical methods. researchgate.netmdpi.com Furthermore, computational tools like crystal structure prediction (CSP) are emerging as valuable assets in the rational design of co-crystals, allowing for the in silico prediction of stable crystalline forms before undertaking experimental synthesis. xtalpi.com
Theoretical and Computational Chemistry Studies on Morpholine, Ethanedioate
Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity
Quantum chemical calculations are essential for understanding the fundamental electronic properties of morpholine (B109124), ethanedioate. Methods like Hartree-Fock (HF) and post-HF theories form the basis of molecular orbital (MO) theory, which describes the motion of each electron in a single-particle function, or orbital. gatech.eduscribd.com These calculations provide a detailed picture of the electron distribution, bonding characteristics, and potential reactivity of the salt.
For morpholinium oxalate (B1200264), computational studies using Density Functional Theory (DFT) have been employed to analyze its electronic structure. researchgate.net A key finding from these analyses is the confirmation of charge transfer from oxalic acid to morpholine, which is fundamental to the formation of the salt. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool used to study charge delocalization and intermolecular interactions. nih.govdocumentsdelivered.com In morpholinium oxalate, NBO calculations elucidate the stabilities arising from these interactions. researchgate.net The analysis reveals the nature of the hydrogen bonds, such as N-H···O and O-H···O, which are crucial in stabilizing the crystal structure. researchgate.netnih.gov These interactions involve the transfer of electron density from the lone pair of the oxygen atom (the donor) to the antibonding orbital of the N-H or O-H bond (the acceptor), leading to a more stable configuration.
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For morpholinium oxalate, the HOMO-LUMO energy gap has been calculated using DFT, indicating its relative bioactivity and potential for applications in nonlinear optics. researchgate.net
Density Functional Theory (DFT) Applications for Molecular Geometry and Crystal Lattice Predictions
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and structural properties of molecules and crystals with high accuracy. arxiv.orgresearchgate.net It is particularly valuable for optimizing molecular geometries and predicting crystal lattice parameters, which can then be compared with experimental data from techniques like X-ray diffraction (XRD). nih.gov
For morpholinium oxalate, DFT calculations have been used to determine its optimized molecular structure. researchgate.net Such calculations provide precise information on bond lengths, bond angles, and dihedral angles. This theoretical geometry represents the molecule's minimum energy conformation in the gas phase.
Periodic DFT calculations are specifically adapted for studying crystalline solids. nih.gov This approach takes into account the repeating nature of the crystal lattice and can be used to:
Verify Experimental Structures: Computationally optimized crystal structures are often compared against experimental results from single-crystal or powder X-ray diffraction to validate the experimental findings. nih.gov
Predict Crystal Packing: DFT can be used in crystal structure prediction (CSP) to identify possible polymorphic forms of a compound and rank them by their thermodynamic stability. nsf.govescholarship.org
Understand Intermolecular Forces: The calculations provide a detailed understanding of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. nih.gov
The successful application of DFT to predict the structures of various organic salts and pharmaceutical compounds underscores its reliability and importance in materials science. nih.gov
Molecular Dynamics Simulations for Intermolecular Interactions and Crystal Growth Mechanisms
Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.gov This method is invaluable for understanding dynamic processes such as crystal growth and for characterizing the complex network of intermolecular interactions in the condensed phase. researchgate.netnih.gov
While specific MD studies on morpholine ethanedioate are not widely reported, the methodology is extensively applied to similar systems, such as calcium oxalate, a major component of kidney stones. researchgate.netnih.gov Ab initio MD simulations, which use quantum mechanical calculations to determine forces, can provide a highly accurate description of the chemical events at a crystal-solution interface. nih.gov
MD simulations can be used to investigate:
Intermolecular Interactions: Simulations can model the hydrogen bonding network between the morpholinium cation and the ethanedioate anion, as well as their interactions with solvent molecules. This provides insight into how these forces dictate the supramolecular assembly of the salt. nih.gov
Crystal Growth: By simulating the interface between a growing crystal and a solution, MD can help elucidate the molecular mechanisms of crystallization. researchgate.netrsc.orgresearchgate.net It can show how individual ions desolvate and attach to the crystal surface, revealing face-specific growth rates and the influence of inhibitors or additives on crystal morphology. researchgate.net
Transition Rate Constants: Using frameworks like transition state theory, data from MD simulations can be used to extract kinetic parameters, such as the rate constants for the attachment and detachment of ions from the crystal lattice. nih.gov
These simulations bridge the gap between static molecular structures and the dynamic processes that lead to the formation of crystalline materials.
Computational Prediction of Spectroscopic Properties (e.g., IR, NMR shifts)
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. These theoretical spectra are crucial for interpreting experimental data and confirming molecular structures.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govresearchgate.net For morpholinium oxalate, DFT calculations have been performed to compute the vibrational spectrum, and the results show good agreement with experimental FT-IR and FT-Raman data. researchgate.net This allows for the precise assignment of vibrational modes to specific functional groups within the molecule. For instance, the characteristic stretching frequencies of N-H, C=O, and C-O bonds can be identified and compared. researchgate.net
Below is a table comparing selected experimental and DFT-calculated vibrational frequencies for morpholinium oxalate.
| Functional Group | Mode of Vibration | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |
| N-H | Asymmetric Stretching | 3440 | - |
| N-H | Asymmetric Stretching | 2872 | 2876 |
| C=O | Stretching | 1720 | - |
| C-H | Asymmetric Stretching | 2911 | - |
| C=N | Stretching | 1616 | - |
| C-H | In-plane bending | 1094 | - |
Note: The table is based on data reported for morpholinium compounds and may not represent a complete dataset. A direct one-to-one correlation for all peaks was not available in the cited source. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts using DFT has become a standard tool for structure elucidation. nih.govrsc.orgmdpi.comruc.dk Calculations can accurately predict the ¹H and ¹³C chemical shifts, which helps in assigning the signals in experimental spectra and confirming the protonation state of atoms. For morpholinium oxalate, theoretical NMR spectra have been calculated and confirm the protonation of the morpholine nitrogen atom upon salt formation. researchgate.net The calculated chemical shifts for the carbon and hydrogen atoms in the morpholinium cation and ethanedioate anion generally show good correlation with experimental values. researchgate.netresearchgate.net
Thermodynamic and Kinetic Modeling of Salt Formation and Stability
Computational chemistry provides a framework for modeling the thermodynamic and kinetic aspects of chemical reactions, including salt formation and decomposition.
Thermodynamic Modeling: Theoretical methods can be used to calculate key thermodynamic properties that govern the stability of a compound. These properties include:
Enthalpy of Formation (ΔfH°): This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Gibbs Free Energy of Formation (ΔfG°): This is the most definitive measure of a compound's thermodynamic stability under constant temperature and pressure. A negative ΔfG° indicates a spontaneous formation process. researchgate.net
Entropy (S°): This property relates to the degree of disorder in the system.
Kinetic Modeling: Kinetic modeling aims to understand the rate at which a reaction occurs and the mechanism it follows. Computationally, this involves mapping the potential energy surface of a reaction to identify transition states and calculate activation energies. Methods like Rice–Ramsperger–Kassel–Marcus (RRKM) theory can be used to predict reaction rate constants. nih.govresearchgate.net
For morpholine, kinetic studies have been performed to map out the potential energy surfaces for its decomposition, identifying the dominant reaction pathways and their energetic requirements. nih.govresearchgate.net Similar models could be applied to study the thermal stability and decomposition kinetics of morpholine ethanedioate. Furthermore, kinetic models based on the Arrhenius equation are often used in accelerated stability studies to predict the shelf-life of pharmaceutical salts. nih.gov
Catalytic Applications of Morpholine Derivatives Within the Scope of Morpholine, Ethanedioate Research
Investigation of Morpholine (B109124) as an Organocatalyst in Organic Transformations
The use of morpholine as a core structure in organocatalysts has been a subject of scientific investigation, particularly in reactions proceeding via an enamine intermediate. frontiersin.orgnih.gov Historically, morpholine-based enamines have been considered less reactive compared to those derived from pyrrolidine or piperidine. frontiersin.orgnih.gov This reduced reactivity is attributed to two main factors: the presence of the ring oxygen atom, which increases the ionization potential, and the pronounced pyramidal shape of the nitrogen atom, both of which decrease the nucleophilicity of the corresponding enamine. frontiersin.org
Despite these challenges, recent studies have focused on designing novel chiral morpholine organocatalysts that can overcome these inherent limitations. frontiersin.org For instance, new organocatalysts belonging to the class of β-morpholine amino acids have been synthesized and successfully tested in the 1,4-addition reaction of aldehydes to nitroolefins. frontiersin.orgnih.gov These catalysts have demonstrated high efficiency, affording the desired products with excellent yields, high diastereoselectivity, and good to excellent enantioselectivity. frontiersin.org The success of these catalysts, even at low loadings (e.g., 1 mol%), is attributed to a specific steric arrangement of substituents on the morpholine ring, which effectively controls the stereochemical outcome of the reaction. frontiersin.org
The general use of morpholine catalysts has been limited, often resulting in poor conversion rates and low stereoselectivity in previous examples. frontiersin.orgnih.gov However, the development of these highly substituted β-morpholine amino acids represents a significant advancement, proving that the perceived limitations of the morpholine ring for enamine catalysis can be surmounted through rational catalyst design. frontiersin.org
Another area where morpholine derivatives have been used as organocatalysts is in ring-opening polymerization (ROP). For example, the ROP of methionine-derived morpholine-2,5-diones has been achieved using a binary organocatalytic system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and thiourea. acs.org This method allows for the controlled synthesis of functional poly(ester amide)s. acs.org
| Solvent | Time (h) | Conversion (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |
|---|---|---|---|---|
| Toluene | 48 | >99 | 99:1 | 96 |
| CH2Cl2 | 48 | >99 | 99:1 | 97 |
| THF | 72 | >99 | 99:1 | 91 |
| Et2O | 72 | >99 | 99:1 | 90 |
Role of Morpholine-Based Compounds as Ligands in Metal-Catalyzed Reactions
The morpholine moiety has been incorporated into the structure of ligands to modulate the activity and selectivity of transition metal catalysts. The electronic properties of the morpholine group can influence the metal center, thereby impacting the catalytic cycle.
A notable example is the development of a Molybdenum-catalyzed asymmetric allylic alkylation that utilizes a novel C₁-symmetric diaminocyclohexane (DACH) pyridyl ligand, named ShabyDACH. acs.org This ligand features both an electron-rich para-morpholine fragment and an electron-deficient para-CF₃ fragment. acs.org This electronic differentiation was key to achieving high enantioselectivity in the formation of α-quaternary aldehydes. acs.org The morpholine group, in this context, acts as an electron-donating group, influencing the electronic environment of the molybdenum center.
In a different application, the synthesis of chiral 3-substituted morpholines was achieved through a one-pot tandem reaction involving titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer hydrogenation. acs.orgnih.gov Mechanistic investigations of the second step revealed that hydrogen-bonding interactions between the oxygen atom of the morpholine precursor substrate and the (S,S)-Ts-DPEN ligand of the ruthenium catalyst are critical for obtaining high enantiomeric excesses (>95% ee). acs.orgnih.govubc.ca While the morpholine itself is the product, its precursor's interaction with the catalyst's ligand sphere is a determining factor for the reaction's stereochemical outcome, highlighting the importance of such functional groups in substrate-ligand recognition. nih.gov
Development of Heterogeneous and Homogeneous Catalysts Incorporating Morpholine Moieties
The distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. wikipedia.orgyoutube.com Homogeneous catalysts exist in the same phase as the reactants (typically in solution), while heterogeneous catalysts are in a different phase (e.g., a solid catalyst with liquid or gaseous reactants). wikipedia.orgyoutube.commdpi.com Morpholine derivatives have found applications in both domains.
Heterogeneous Catalysis: Morpholine has been used as a reactant in syntheses employing solid catalysts. For example, in the Betti synthesis, the reaction of 2-naphthol, aldehydes, and morpholine can be effectively catalyzed by Montmorillonite K30 clay. mdpi.com This solid clay catalyst is operationally heterogeneous, allowing for easier separation from the reaction mixture, and facilitates the production of the desired products in high yields (86-90%). mdpi.com Additionally, morpholine is used in the preparation of alumina catalysts, where it functions as a gelling agent for the treatment of hydrocarbons. chemicalbook.com
Homogeneous Catalysis: In the realm of homogeneous catalysis, morpholine has been used as a substrate in reactions catalyzed by dendrimer-encapsulated palladium complexes. researchgate.net These macromolecular catalysts, while soluble in the reaction medium, are large enough to be potentially separated by techniques like nanofiltration, blurring the lines between traditional homogeneous and heterogeneous systems. In the allylic amination of cinnamyl methyl carbonate with morpholine, the reaction rate was found to be dependent on the generation of the dendrimer used to encapsulate the palladium catalyst. researchgate.net
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
|---|---|---|
| Phase | Catalyst and reactants are in the same phase. | Catalyst and reactants are in different phases. |
| Catalyst Separation | Often difficult, may require distillation or extraction. | Generally straightforward (e.g., filtration). |
| Selectivity | Often higher due to well-defined active sites. | Can be lower, with potential for side reactions on surfaces. |
| Reaction Conditions | Typically milder temperatures and pressures. | Often requires higher temperatures and pressures. |
| Morpholine Example | Allylic amination using soluble dendrimer-encapsulated Pd catalyst. researchgate.net | Betti synthesis using solid Montmorillonite K30 clay catalyst. mdpi.com |
Mechanistic Studies of Catalytic Processes Involving Morpholine-Derived Catalysts
Understanding the reaction mechanism is crucial for optimizing catalytic processes and designing more efficient catalysts. For reactions involving morpholine derivatives, both computational and experimental studies have provided valuable insights.
In the case of the highly efficient β-morpholine amino acid organocatalysts used for 1,4-addition reactions, computational studies were instrumental. frontiersin.orgnih.gov These studies disclosed the transition state of the reaction, explaining why the catalyst works so effectively despite the known limitations of the morpholine ring in enamine catalysis. frontiersin.org The calculations helped to understand the specific steric and electronic interactions that govern the high diastereoselectivity and enantioselectivity observed. frontiersin.org
Similarly, mechanistic proposals for the ruthenium-catalyzed asymmetric synthesis of morpholines have been put forward based on substrate scope investigations. acs.orgnih.gov These studies suggest that hydrogen bonding between the substrate and the catalyst's ligand is a key interaction that dictates the absolute stereochemistry of the product. acs.orgnih.govubc.ca This insight not only explained the results for morpholine synthesis but also allowed for the successful extension of the catalytic strategy to the synthesis of piperazines. acs.orgnih.gov
Studies on the decomposition of morpholine itself, while not directly focused on its use in catalysis, provide fundamental kinetic and thermodynamic data. acs.orgnih.govresearchgate.net This research, using computational methods to map potential energy surfaces, helps to build robust kinetic models and understand the intrinsic reactivity and stability of the morpholine ring under various conditions. acs.orgnih.gov Such fundamental knowledge can indirectly inform the design of catalytic cycles where morpholine derivatives might be involved as catalysts, ligands, or substrates.
Advanced Characterization Methodologies for Morpholine, Ethanedioate Systems
Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Thermal Analysis) for Thermal Stability and Decomposition Pathways
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful methods to investigate the thermal stability and decomposition behavior of materials. slideshare.nettainstruments.com TGA measures the change in mass of a sample as a function of temperature or time, while DTA detects the temperature difference between a sample and an inert reference, revealing endothermic and exothermic processes. slideshare.netvbcop.org
In the study of related morpholinium transition metal oxalate (B1200264) complexes, these techniques have been employed to elucidate multi-step decomposition pathways. nanoient.orgresearchgate.net For instance, the thermal decomposition of morpholinium cobalt oxalate hydrate involves distinct stages. An initial endothermic step corresponds to the loss of lattice and coordinated water molecules. nanoient.orgresearchgate.net This is followed by an exothermic loss of the morpholine (B109124) moiety at approximately 210 °C, leading to the formation of a cobalt hydrogen oxalate intermediate. nanoient.org The final decomposition step, occurring exothermically around 400 °C, results in the formation of cobalt oxide as the final residue. nanoient.org
The general decomposition pathway for morpholine itself is understood to proceed through pathways that can form intermediates such as ethenol and ethenamine. nih.gov Studies on various metal oxalates also show that their decomposition is a complex process, often proceeding through the formation of carbonates before the final metal oxide is produced. rsc.org
The data from these analyses are critical for determining the operational temperature limits of materials and for understanding the nature of the chemical bonds within the compound.
| Decomposition Stage | Temperature Range (°C) | Process Type | Associated Mass Loss / Event |
|---|---|---|---|
| Dehydration | ~120 | Endothermic | Loss of water molecules |
| Loss of Morpholine | ~210 | Exothermic | Decomposition of morpholinium cation |
| Intermediate Decomposition | ~400 | Exothermic | Decomposition of metal hydrogen oxalate |
| Final Residue | >400 | - | Formation of metal oxide |
Note: The data presented is based on studies of related morpholinium transition metal oxalate complexes and serves as an illustrative example of the decomposition process. nanoient.orgresearchgate.net
Scanning Electron Microscopy (SEM) for Morphological Features and Particle Size Distribution
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography, morphology, and particle size distribution of solid materials. In the context of morpholine and oxalate-containing compounds, SEM has been utilized to evaluate the morphology and particle size of the resulting crystals. nanoient.orgresearchgate.net
The analysis of morpholinium transition metal oxalate complexes using SEM reveals specific morphological features of the synthesized particles. nanoient.orgresearchgate.net Such imaging provides direct evidence of the crystal habit, surface texture, and the degree of aggregation. Understanding these physical characteristics is important as they can influence bulk properties such as solubility, dissolution rate, and reactivity.
Furthermore, particle size distribution is a critical parameter in materials science. For oxalate-containing systems, it has been shown that the particle size distribution, including the mean diameter and standard deviation, is a function of the kinetic parameters of crystal growth. nih.gov Nonisothermal recrystallization of powders like oxalic acid dihydrate can lead to particle size distributions that approach log-normality. nih.gov SEM analysis, often coupled with particle size analysis software, allows for the quantitative characterization of these distributions, which is essential for quality control and for tailoring materials to specific applications.
Solution Conductance Measurements for Electrolytic Behavior and Ion Association
Solution conductance measurements are a fundamental technique for probing the electrolytic behavior of ionic compounds in solution. This method provides insights into ion mobility, the degree of dissociation, and ion-ion or ion-solvent interactions.
The magnitude of the molar conductivity can also provide information about the size of the solvated ions and the extent of ion association. Lower than expected conductivity values may suggest the formation of ion pairs or larger aggregates in solution, a phenomenon dependent on solvent polarity and concentration. These measurements are therefore vital for characterizing the fundamental solution chemistry of morpholine, ethanedioate.
Optical Spectroscopy (UV-Vis, Photoluminescence) for Electronic Transitions and Optical Properties Relevant to Materials Science
Optical spectroscopy techniques, including UV-Visible (UV-Vis) absorption and photoluminescence (PL), are used to investigate the electronic properties of molecules and materials. These methods probe the electronic transitions that occur when a substance interacts with light.
The UV-Vis absorption spectrum of morpholine and its complexes has been studied in various solvents to understand solvatochromic effects. colab.wsresearchgate.net The absorption spectrum of morpholine itself exhibits a bimodal appearance with a long-wavelength onset at approximately 255 nm. rsc.org The spectral shifts observed in different solvents are related to solute-solvent interactions, including hydrogen bonding and polarity effects, which can stabilize the ground or excited electronic states. colab.wsresearchgate.net
Photoluminescence studies of morpholine-containing compounds have revealed interesting optical properties. For example, some morpholine complexes exhibit luminescence in the blue region of the spectrum, which suggests potential applications in the development of blue organic light-emitting diodes (OLEDs). colab.ws Similarly, lanthanide oxalates are known to be highly efficient luminescent materials, displaying characteristic sharp emission bands. nih.gov The combination of morpholine and oxalate moieties could therefore lead to materials with novel optical properties, making their spectroscopic characterization a key area of research in materials science.
| Technique | Property Investigated | Typical Observation for Morpholine/Oxalate Systems | Potential Application |
|---|---|---|---|
| UV-Vis Spectroscopy | Electronic Transitions | Absorption onset ~255 nm for morpholine; solvatochromic shifts in complexes. colab.wsresearchgate.netrsc.org | Understanding solute-solvent interactions. |
| Photoluminescence | Emission Properties | Blue emission in some morpholine complexes; strong phosphorescence in lanthanide oxalates. colab.wsnih.gov | Development of OLEDs and other optical materials. |
Dielectric Spectroscopy for Understanding Molecular Relaxation and Interaction Dynamics
Dielectric spectroscopy is a powerful technique for studying the molecular dynamics and intermolecular interactions in materials by measuring the dielectric properties as a function of frequency. It probes the response of molecular dipoles to an applied alternating electric field, providing information on relaxation processes.
Studies on binary mixtures of morpholine with alcohols have utilized dielectric spectroscopy to analyze molecular interactions. tandfonline.com The complex permittivity spectra can reveal information about cluster formation, molecular reorientation, and the tendency of aggregation. tandfonline.com In morpholine, the lone pair electrons on the nitrogen and oxygen atoms, as well as the hydrogen on the N-H group, are sites for intermolecular interactions, particularly hydrogen bonding with protic solvents. tandfonline.com
The dielectric relaxation time, determined from these measurements, is related to the size of the relaxing molecular entity and the energy barrier for its reorientation. An increase in the relaxation time upon interaction with another molecule, such as an alcohol, confirms hetero-association between the solute and solvent molecules. tandfonline.com This technique is therefore highly valuable for elucidating the complex dynamics of molecular interactions in systems containing morpholine, ethanedioate, providing a link between macroscopic dielectric properties and microscopic molecular behavior.
Future Research Directions and Translational Impact in Chemical Science
Exploration of Novel Reaction Pathways for Enhanced Synthesis and Selectivity
Future research into the synthesis of morpholine (B109124) ethanedioate and its derivatives is poised to move beyond simple acid-base reactions towards more sophisticated and controlled methodologies. The focus will likely be on developing pathways that offer greater control over stoichiometry, purity, and the formation of specific crystalline polymorphs. A key area of investigation involves the synthesis of substituted morpholine precursors, which can then be combined with ethanedioic acid to create a library of functionalized salts.
Recent advancements in the synthesis of the morpholine ring itself provide a foundation for this exploration. researchgate.net Methods such as Lewis acid-catalyzed halo-etherification, tandem hydroamination and asymmetric transfer hydrogenation, and photocatalytic couplings offer access to a wide array of substituted morpholines with high stereoselectivity. nih.govorganic-chemistry.org By employing these advanced strategies, chemists can design morpholine precursors with specific functionalities that can later influence the properties of the final ethanedioate salt.
A significant research thrust will be the development of green and efficient synthetic protocols. This could involve mechanochemistry (solid-state grinding) to reduce solvent use or flow chemistry to allow for precise control over reaction conditions and enable scalable production. organic-chemistry.org The selectivity of these future methods will be crucial, aiming to control the ratio of morpholine to ethanedioate and to selectively produce desired polymorphs with distinct physical properties.
| Synthesis Approach | Precursors | Key Features | Potential Advantage for Morpholine Ethanedioate |
| Lewis Acid-Catalyzed Cyclization | Alkenes, Protected Amino Alcohols | Employs catalysts like In(OTf)₃; High regioselectivity. nih.gov | Access to complex, functionalized morpholine precursors for novel salts. |
| Asymmetric Transfer Hydrogenation | Aminoalkyne Substrates | Enantioselective synthesis of 3-substituted morpholines. organic-chemistry.org | Creation of chiral morpholinium ethanedioate salts for stereoselective applications. |
| Photocatalytic Coupling (SLAP Reagents) | Silicon Amine Protocol (SLAP) Reagents, Aldehydes | Uses an inexpensive organic photocatalyst under continuous flow. organic-chemistry.org | Scalable and efficient route to diverse morpholine building blocks. |
| Redox Neutral Protocol | 1,2-Amino Alcohols, Ethylene (B1197577) Sulfate (B86663) | High-yielding, uses inexpensive reagents, environmentally friendly. chemrxiv.org | A "green" pathway to producing the morpholine component with high efficiency. |
Rational Design of Multi-functional Materials Exploiting Morpholine, Ethanedioate Frameworks
The rational design of materials is a cornerstone of modern chemistry, with Metal-Organic Frameworks (MOFs) and coordination polymers being prime examples. nih.govuchicago.edu The morpholinium cation and the ethanedioate (oxalate) anion are excellent candidates for building blocks in such materials. Future research will focus on exploiting the specific chemical and structural features of these ions to construct novel multi-functional frameworks.
The ethanedioate anion is a well-established bridging ligand in coordination chemistry, capable of linking metal centers to form one-, two-, or three-dimensional networks. nih.gov The role of the morpholinium cation in these structures is a key area for exploration. It can act as a charge-balancing counterion, or more interestingly, as a structure-directing agent or template. The hydrogen bonding capabilities of the morpholinium ion (via the N-H group) can guide the assembly of the oxalate-metal framework, leading to predictable and controllable topologies. rsc.org
By systematically varying the metal ions (e.g., transition metals, lanthanides) and introducing functionalized morpholine precursors, researchers can rationally design materials with targeted properties. sciopen.com Potential applications for these bespoke materials include gas storage and separation, catalysis, and chemical sensing. rsc.org For example, a framework incorporating a chiral morpholinium cation could be designed for enantioselective separations or catalysis.
Synergistic Integration of Experimental and Computational Methodologies for Predictive Chemistry
The synergy between experimental synthesis and computational modeling is a powerful paradigm for accelerating materials discovery. nih.gov For the morpholine-oxalate system, this integrated approach can provide deep insights into its fundamental properties and guide the design of new materials. Future research will increasingly rely on this synergy to move from trial-and-error discovery to predictive, rational design.
Computational methods, particularly Density Functional Theory (DFT), can be used to predict the geometric and electronic structures of morpholine ethanedioate. researchgate.net These calculations can determine the most stable crystal packing arrangements, predict vibrational spectra (IR and Raman) for experimental validation, and calculate properties like gas-phase basicity and proton affinity. researchgate.net Such computational screening can identify promising substituted morpholine derivatives for synthesis before any laboratory work is undertaken.
Molecular dynamics simulations can further predict the behavior of these systems in different environments, such as their stability in solution or their interactions with guest molecules within a larger framework. mdpi.com This predictive power, when combined with empirical data from experimental techniques like X-ray diffraction and spectroscopy, creates a feedback loop. Experimental results validate and refine the computational models, which in turn provide new hypotheses for experimental exploration. nih.gov This integrated workflow significantly accelerates the process of discovering and optimizing new functional materials based on the morpholine-oxalate motif.
Development of Innovative Analytical Techniques for Complex Morpholine-Oxalate Systems
As research generates more complex materials and systems involving morpholine and oxalate (B1200264), the need for advanced analytical techniques to characterize them becomes paramount. Future work in this area will focus on developing and adapting methods for the precise quantification, structural elucidation, and dynamic analysis of these systems.
For quantitative analysis, techniques like liquid chromatography and gas chromatography, often coupled with mass spectrometry (LC-MS, GC-MS), will be refined for higher sensitivity and specificity in complex matrices. nih.gov These methods are crucial for determining the precise ratio of morpholine to oxalate in synthesized salts and for detecting trace impurities. Innovations in ambient ionization mass spectrometry, which requires minimal sample preparation, could offer rapid screening capabilities. walshmedicalmedia.com
For structural characterization, single-crystal X-ray diffraction will remain the gold standard for elucidating the three-dimensional arrangement of atoms in crystalline morpholine-oxalate materials. For non-crystalline or bulk materials, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide critical information about local structure and polymorphism. walshmedicalmedia.com The development of hyphenated techniques, where multiple analytical methods are combined, will allow for a more comprehensive understanding of these complex chemical systems.
| Analytical Technique | Purpose | Key Information Provided | Future Development Focus |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification & Identification | Precise molar ratio of morpholine to oxalate; Detection of impurities. | Higher sensitivity methods for trace analysis in complex matrices. nih.gov |
| Single-Crystal X-ray Diffraction | Structural Elucidation | Atomic coordinates, bond lengths/angles, crystal packing, hydrogen bonding. | In-situ studies under varying temperature/pressure to probe structural dynamics. |
| Solid-State NMR Spectroscopy | Structural Characterization | Information on local chemical environments; Distinguishing between polymorphs. | Higher resolution techniques for more complex framework materials. walshmedicalmedia.com |
| Computational Spectroscopy (DFT) | Structure Validation | Predicted IR, Raman, and NMR spectra to compare with experimental data. researchgate.net | Improved accuracy of models for better prediction of spectral features. |
Q & A
Q. What analytical techniques are recommended for determining the stoichiometric ratio of morpholine to ethanedioic acid in the salt?
- Methodological Answer : Use X-ray crystallography to resolve the crystal structure and confirm the stoichiometric ratio via bond length and coordination analysis . Complement this with nuclear magnetic resonance (NMR) spectroscopy, integrating proton signals to quantify molar ratios. For example, -NMR can differentiate morpholine protons (δ 2.4–3.8 ppm) and ethanedioate protons (δ 4.2–4.5 ppm), while -NMR identifies carbonyl carbons (δ 170–175 ppm) . Thermogravimetric analysis (TGA) can further validate the ratio by measuring mass loss during decomposition .
Q. What safety protocols should be followed when handling morpholine ethanedioate in laboratory settings?
- Methodological Answer : Adopt the International Chemical Safety Card (ICSC) guidelines:
- Use fume hoods and PPE (gloves, goggles, lab coats) to prevent inhalation or dermal exposure .
- Store in airtight containers at ≤25°C, away from nitrites or nitrosating agents to avoid nitrosamine formation (e.g., NMOR, a potential carcinogen) .
- Emergency measures: For spills, neutralize with dilute acetic acid (1:10), then absorb with inert material. For exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize reaction conditions for synthesizing morpholine ethanedioate derivatives?
- Methodological Answer : Design a central composite design (CCD) with variables such as:
| Variable | Low | High |
|---|---|---|
| A: Morpholine/Ketone (mol/mol) | 3.7 | 7.3 |
| B: Temperature (°C) | 25 | 40 |
| C: Stirring rate (rpm) | 0 | 50 |
| Use software (e.g., UnscramblerX) to model interactions and identify optimal conditions. Validate the model via ANOVA, ensuring a p-value <0.05 for significance. For example, a study achieved 85% yield by optimizing morpholine molar ratios and temperature . |
Q. How do researchers reconcile conflicting data on the carcinogenic potential of morpholine derivatives?
- Methodological Answer : Conduct a meta-analysis of toxicological studies, focusing on:
- Dose-dependency : IARC classifies morpholine as Group 3 (not carcinogenic to humans) at low doses but notes NMOR formation at high doses with nitrites .
- Experimental models : Compare in vitro (e.g., Ames test) and in vivo (rodent bioassays) results. For instance, NMOR shows carcinogenicity in rat liver, but human epidemiological data are lacking .
- Mitigation strategies : Incorporate nitrite scavengers (e.g., ascorbic acid) in formulations to inhibit nitrosation .
Q. What methodologies are effective for assessing the environmental persistence of morpholine ethanedioate?
- Methodological Answer : Apply OECD Guideline 307 for aerobic soil degradation:
- Spike soil samples with -labeled morpholine ethanedioate and monitor mineralization via liquid scintillation counting.
- Measure half-life (t) under varying pH (4–9) and temperature (10–30°C). Data show morpholine degrades faster in acidic soils (t = 7 days) than alkaline (t = 28 days) .
- Use LC-MS/MS to track degradation products (e.g., ethanedioic acid) at detection limits ≤0.1 ppb .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antitumor efficacy of morpholine ethanedioate derivatives?
- Methodological Answer :
- Standardize assays : Compare IC values across cell lines (e.g., MCF-7 vs. HeLa) using MTT assays with controlled incubation times (48–72 hours) .
- Control variables : Document solvent effects (e.g., DMSO concentration ≤0.1%) and serum content in media, which can alter compound stability .
- Validate mechanisms : Use siRNA knockdown to confirm target specificity (e.g., inhibition of cytomegalovirus protease) .
Experimental Design Considerations
Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in morpholine ethanedioate toxicity studies?
- Methodological Answer :
Apply a Hill slope model:
where = cooperativity coefficient. Use tools like GraphPad Prism to fit curves and calculate EC with 95% confidence intervals. For hormetic effects (low-dose stimulation), apply biphasic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
